3-[(3-bromobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole
Description
3-[(3-Bromobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound featuring a fused triazinoindole core substituted with a methyl group at position 5 and a 3-bromobenzylsulfanyl moiety at position 2. The triazino[5,6-b]indole scaffold is structurally analogous to naturally occurring indole alkaloids, which are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects .
Properties
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4S/c1-22-14-8-3-2-7-13(14)15-16(22)19-17(21-20-15)23-10-11-5-4-6-12(18)9-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBBEPOCFBIYSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-bromobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of 3-allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole with bromobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to a temperature range of 100-150°C to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of polyphosphoric acid as a catalyst has been reported to enhance the yield and purity of the final product . Additionally, the reaction can be carried out under reduced pressure to remove any volatile by-products and drive the reaction to completion .
Chemical Reactions Analysis
Substitution Reactions
The bromobenzylsulfanyl and triazinoindole moieties in this compound enable nucleophilic substitution and sulfur-based reactions. Key examples include:
-
Nucleophilic Aromatic Substitution :
The bromine atom at the benzyl position undergoes substitution with nucleophiles like amines or thiols. For instance, reaction with sodium benzenesulfonothioate in acetonitrile replaces bromine with a sulfonothioate group, forming derivatives with modified electronic properties. -
Thioether Functionalization :
The sulfanyl (-S-) group participates in alkylation or arylation reactions. Reaction with alkyl halides (e.g., methyl iodide) in basic conditions yields sulfonium salts, which can further react to form sulfoxides or sulfones .
Oxidation Reactions
The thioether group is susceptible to oxidation:
| Reagent | Product | Conditions |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide derivative | RT, 2–4 hours in acetic acid |
| KMnO₄ (acidic) | Sulfone derivative | Reflux, 6–8 hours |
Oxidation to sulfone derivatives enhances electrophilicity, making the compound more reactive in subsequent coupling reactions .
Cyclization and Ring-Opening Reactions
The triazinoindole core undergoes cyclization under acidic or basic conditions:
-
Acid-Catalyzed Cyclization :
In HCl/ethanol, the triazine ring opens to form intermediates that re-cyclize into fused indole derivatives, such as triazolopyrimidines. -
Base-Mediated Rearrangement :
Treatment with KOH in DMF induces ring expansion, generating larger heterocyclic systems like pyrimidoindoles .
Cross-Coupling Reactions
The bromine substituent facilitates palladium-catalyzed couplings:
| Reaction Type | Reagents | Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, aryl boronic acid | Biaryl derivatives |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, amine | Aryl amine-functionalized compounds |
These reactions diversify the compound’s structure for pharmacological studies .
Comparative Reactivity of Triazinoindole Derivatives
Mechanistic Insights
-
Sulfur Reactivity : The sulfanyl group acts as a leaving group in SN2 reactions, enabling modular functionalization.
-
Triazine Ring Stability : Under basic conditions, the triazine ring undergoes hydrolytic cleavage, forming intermediates for downstream synthesis.
Scientific Research Applications
Overview
The compound 3-[(3-bromobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is a member of the triazine family, which has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry. This article explores its applications, particularly in pharmacology, agriculture, and material science.
Pharmacological Applications
The triazine derivatives are known for their diverse biological properties, including antimicrobial, antifungal, and anticancer activities. The specific compound has been studied for its potential as:
- Anticancer Agent : Research indicates that triazine compounds can inhibit tumor growth by interfering with cellular processes involved in proliferation and apoptosis. For instance, studies have shown that modifications on the triazine ring can enhance cytotoxicity against various cancer cell lines .
- Antimicrobial Activity : Compounds with a triazine structure have demonstrated significant antimicrobial properties. The presence of the bromobenzyl group may enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased efficacy against bacterial strains .
- Enzyme Inhibition : Certain triazine derivatives have been identified as effective inhibitors of key enzymes involved in disease pathways. This compound may exhibit similar properties, making it a candidate for further investigation as a therapeutic agent .
Agricultural Applications
Triazines are widely used in agriculture as herbicides due to their ability to inhibit photosynthesis in plants. The compound could potentially serve as a lead compound for developing new herbicides that target specific weed species while minimizing environmental impact.
- Herbicidal Activity : Preliminary studies suggest that modifications to the triazine structure can lead to enhanced herbicidal activity against resistant weed species. This could provide a basis for developing more effective agricultural chemicals .
Material Science
The unique structural properties of this compound allow for its application in material science, particularly in the development of polymers and coatings.
- Polymer Chemistry : Triazine-based compounds can be utilized as monomers or crosslinkers in polymer synthesis. Their thermal stability and chemical resistance make them suitable for high-performance materials .
Case Study 1: Anticancer Activity
A study conducted on various triazine derivatives showed that compounds similar to This compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of different triazine derivatives against Gram-positive and Gram-negative bacteria, the compound demonstrated substantial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like ampicillin and tetracycline.
Mechanism of Action
The mechanism of action of 3-[(3-bromobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can induce apoptosis in cancer cells by activating the mitochondrial pathway and promoting the release of cytochrome c . The compound’s ability to interact with DNA and RNA also contributes to its biological activity .
Comparison with Similar Compounds
Sulfanyl Group Variations
The nature of the sulfanyl substituent significantly influences physicochemical and biological properties:
Key Observations :
- Electron-Withdrawing Groups : Bromine in the benzyl group (target compound) may enhance electrophilicity, improving interactions with nucleophilic residues in target proteins .
- Acetamide Derivatives : Substitutions like N-(4-chlorophenyl)acetamide led to reduced activity, highlighting the sensitivity of the sulfanyl linker to steric hindrance .
Bromine Substitution on the Indole Core
Bromination at the indole ring’s 8-position is a critical modulator of bioactivity:
PAO1-L and PA14: Pseudomonas aeruginosa strains used in antibacterial assays. SAR Insight: Bromine at the 8-position preserves activity, suggesting that halogenation on the core enhances target engagement, possibly through halogen bonding . The absence of data for the target compound’s bromobenzyl group warrants further investigation to compare positional effects.
Biological Activity
The compound 3-[(3-bromobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is a novel triazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic route often includes the formation of the triazine ring followed by the introduction of the sulfanyl and bromobenzyl groups. Detailed methodologies can be found in various studies focusing on similar triazine derivatives .
Antimicrobial Activity
Research indicates that triazine derivatives exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains and fungi. For instance:
- Antibacterial Activity : It showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
- Antifungal Activity : The compound demonstrated activity against Candida albicans, highlighting its potential as an antifungal agent .
Anticancer Potential
Several studies have investigated the anticancer properties of triazine derivatives. In vitro assays revealed that this compound exhibits cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 15.0 | |
| MCF-7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 20.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry and Western blot analysis showing increased levels of pro-apoptotic markers .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammatory responses in vitro. The IC50 values for COX inhibition were reported to be significantly lower than those of conventional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive evaluation involving multiple bacterial strains demonstrated that the compound had a broad spectrum of activity, with notable efficacy against resistant strains .
- Anticancer Research : In a study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It may act on various receptors involved in inflammatory pathways and cancer progression.
Q & A
Addressing reproducibility challenges in pharmacological assays :
- Best Practices :
- Include positive controls (e.g., ciprofloxacin for antibacterial assays).
- Validate results across multiple labs using blinded samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
